
(Oxan-2-ylmethyl)hydrazine dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
(Oxan-2-ylmethyl)hydrazine dihydrochloride: is a versatile reagent in organic synthesis. It can be used to introduce the hydrazino functional group into organic compounds, which is a precursor for the synthesis of various heterocyclic compounds. This compound can act as a nucleophile in chemical reactions, allowing for the construction of complex molecules with potential pharmaceutical applications .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential to serve as a building block for the synthesis of drug candidates. Its ability to form hydrazone linkages is particularly valuable in the development of new pharmaceuticals that require precise molecular tweaking to improve efficacy and reduce side effects .
Material Science
In the field of material science, (Oxan-2-ylmethyl)hydrazine dihydrochloride has been investigated as an additive to improve the performance of tin-based mixed organic cation perovskite solar cells. It helps to inhibit the oxidation of Sn^2+ to Sn^4+ and adjust the crystallization process, which is crucial for enhancing the power conversion efficiency of these solar cells .
Analytical Chemistry
This compound finds application in analytical chemistry as a derivatization agent. It can react with aldehydes and ketones to form hydrazones, which are often more detectable by various analytical techniques such as HPLC or mass spectrometry. This improves the sensitivity and selectivity of analytical methods for these compounds .
Environmental Science
In environmental science, (Oxan-2-ylmethyl)hydrazine dihydrochloride can be used in the detection and quantification of carbonyl compounds in atmospheric samples. These compounds are significant as they can be indicators of air pollution and are involved in various atmospheric chemical processes .
Catalysis
The compound’s hydrazine moiety can act as a ligand in coordination chemistry, forming complexes with metals that can catalyze a variety of chemical reactions. This is particularly useful in the development of new catalytic processes that are more efficient and environmentally friendly .
Biochemistry
In biochemistry, it can be utilized in the study of protein-carbonyl interactions. The hydrazine group can form covalent bonds with carbonyl groups in proteins, which can be used to investigate protein structure and function .
Nanotechnology
Lastly, in nanotechnology, (Oxan-2-ylmethyl)hydrazine dihydrochloride may be used to modify the surface properties of nanoparticles. This modification can enhance the solubility, stability, and bioavailability of nanoparticles for various applications, including drug delivery systems .
Safety And Hazards
The compound is classified as a Warning substance. Precautionary measures include avoiding inhalation, skin contact, and eye exposure. Refer to the provided MSDS for detailed safety information.
Eigenschaften
IUPAC Name |
oxan-2-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-8-5-6-3-1-2-4-9-6;;/h6,8H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDVRLFZABQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Oxan-2-ylmethyl)hydrazine dihydrochloride | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

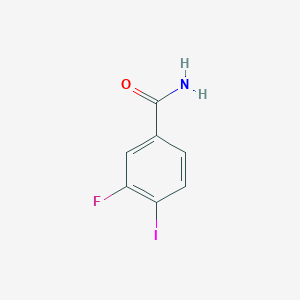
![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)

![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)
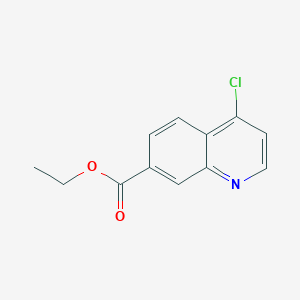
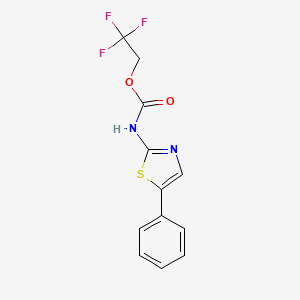
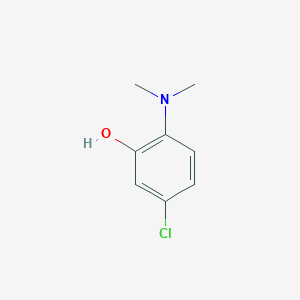
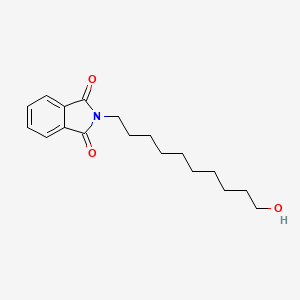
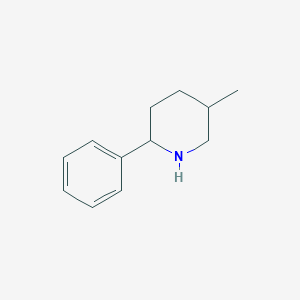
![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
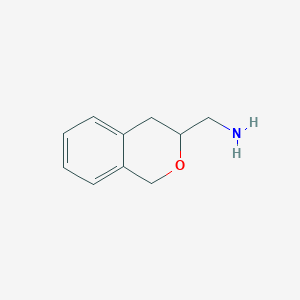
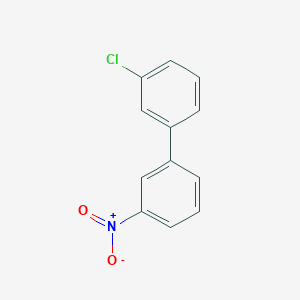
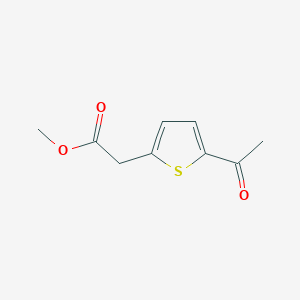
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)